molecular formula C15H16N6O2S B2456696 3-methyl-6-(4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2309187-59-3

3-methyl-6-(4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2456696
CAS RN: 2309187-59-3
M. Wt: 344.39
InChI Key: SIRDWBPAMNVJKH-UHFFFAOYSA-N
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Description

“3-methyl-6-(4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their valuable pharmacological properties such as antiviral, antioxidant, and antimalarial activities . They have extreme importance in medicinal chemistry, exhibiting various therapeutic properties .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves several steps. For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative which was used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines can be confirmed by elemental analyses and spectral data . The structure of the target compounds was confirmed by elemental analyses and spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include condensation, cyclization, and heterocyclization . These reactions involve the use of various electrophilic and nucleophilic reagents .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of novel heterocyclic compounds due to its unique chemical structure, which allows for the development of molecules with significant biological activities. For instance, Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing the compound's versatility in creating molecules with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Research

Research has also focused on the pharmacological applications of derivatives of this compound, especially in the context of cancer research. Nie et al. (2018) synthesized hybrids of the natural alkaloid evodiamine/rutaecarpine and thieno[2,3-d]pyrimidinones, discovering that some compounds showed potent antiproliferative effects against various types of human cancer cells (Nie et al., 2018).

Antimicrobial Activities

Further studies have explored the antimicrobial potential of related compounds. Vidule (2011) reported on the synthesis and antimicrobial activities of new substituted 4–arylidene–3–methyl–1H–pyrimido[6,1–b] quinazoline–1,10(4H)–diones, highlighting the compound's relevance in developing new antimicrobial agents (Vidule, 2011).

Analytical and Material Sciences

In the realm of analytical and material sciences, Gan et al. (2003) discussed the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent, demonstrating the compound's utility in the development of novel luminescent materials and sensors (Gan et al., 2003).

Future Directions

The future directions for the research on “3-methyl-6-(4-(thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its pharmacological properties and potential therapeutic applications. The development of new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest is also a potential future direction .

properties

IUPAC Name

3-methyl-6-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-19-12(22)8-11(18-15(19)23)20-3-5-21(6-4-20)13-10-2-7-24-14(10)17-9-16-13/h2,7-9H,3-6H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRDWBPAMNVJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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